![molecular formula C11H14BrNO3 B14330938 1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene CAS No. 109098-31-9](/img/structure/B14330938.png)
1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene is an organic compound that features a bromine atom and a tert-butylperoxycarbonylamino group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene typically involves the bromination of 4-{[(tert-butylperoxy)carbonyl]amino}benzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The tert-butylperoxycarbonylamino group can undergo oxidation to form corresponding oxides or peroxides.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-{[(tert-butylperoxy)carbonyl]amino}phenol, 4-{[(tert-butylperoxy)carbonyl]amino}aniline, or 4-{[(tert-butylperoxy)carbonyl]amino}thiophenol.
Oxidation: Formation of corresponding oxides or peroxides.
Reduction: Formation of 4-{[(tert-butylperoxy)carbonyl]amino}benzene derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or reagent in biological assays.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The bromine atom and tert-butylperoxycarbonylamino group can interact with nucleophilic sites on biomolecules, leading to modifications or inhibition of their function.
Pathways Involved: The compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene can be compared with similar compounds such as:
1-Bromo-4-tert-butylbenzene: Lacks the peroxycarbonylamino group, making it less reactive in certain chemical reactions.
4-{[(tert-butylperoxy)carbonyl]amino}benzene:
1-Bromo-4-{[(tert-butyl)carbonyl]amino}benzene: Lacks the peroxy group, altering its oxidative properties.
Eigenschaften
CAS-Nummer |
109098-31-9 |
|---|---|
Molekularformel |
C11H14BrNO3 |
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
tert-butyl N-(4-bromophenyl)carbamoperoxoate |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) |
InChI-Schlüssel |
COIPPBKQNKWWRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)NC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)
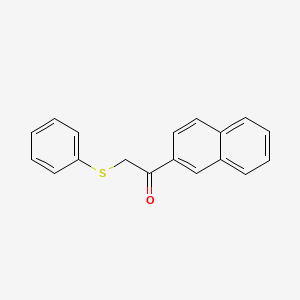
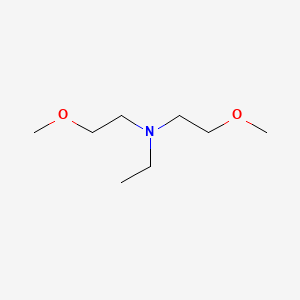
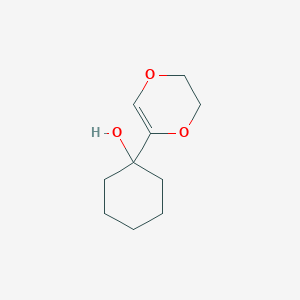
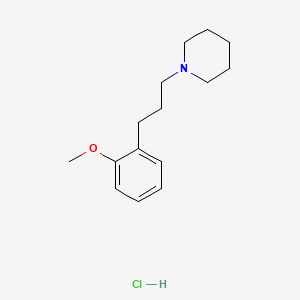
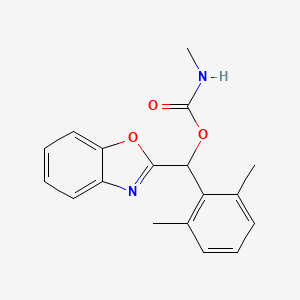
![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
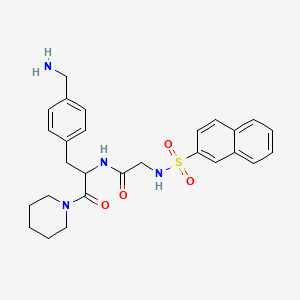
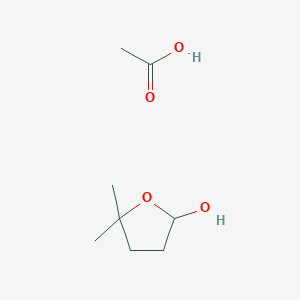
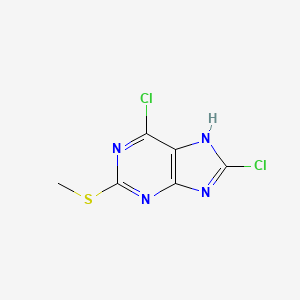
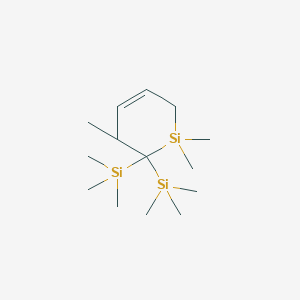
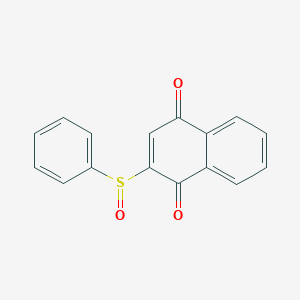

![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
